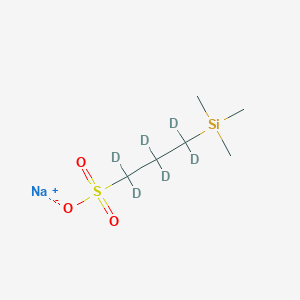

3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

Description

Properties

IUPAC Name |

sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEXKRHYVOGVDA-CHBZFOKHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NaO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584454 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-85-3 | |

| Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Metrological Cornerstone of Aqueous qNMR

An In-Depth Technical Guide to the Physical Characteristics and Stability of DSS-d6

In the field of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the integrity of quantitative data is fundamentally reliant on the quality and stability of the reference standard. For aqueous-based metabolomics, protein studies, and quality control of water-soluble pharmaceuticals, 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) has emerged as a critical internal standard.[1] Its prominent trimethylsilyl protons provide a sharp, singlet resonance at 0 ppm, offering a distinct reference point away from most analyte signals.[2] However, the very utility of DSS-d6 as a primary reference material hinges on its assumed stability. Any degradation of the standard, whether in solid form or in solution, can introduce significant, often unnoticed, errors in quantification.

This guide provides a comprehensive examination of the physical and chemical properties of DSS-d6, with a deep focus on its stability profile. We will move beyond simple statements of "stable" to explore the underlying chemical principles that govern its longevity and potential degradation pathways. Furthermore, this document details robust, self-validating experimental protocols for researchers and quality control professionals to independently verify the stability and integrity of their DSS-d6 standards, ensuring the continued accuracy and reliability of their qNMR results.[3][4]

Section 1: Core Physical and Chemical Characteristics

A thorough understanding of the fundamental properties of DSS-d6 is the first step in its proper handling and application. These characteristics dictate its solubility, behavior in solution, and appropriate storage conditions.

Chemical Identity

-

Primary Name: this compound

-

Common Synonyms: 2,2-Dimethyl-2-silapentane-5-sulfonate-d6 sodium salt, Deuterated 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt

-

CAS Number: 284664-85-3[5]

dot graph "DSS_d6_Structure" { layout=neato; node [shape=none, margin=0];

} Caption: Chemical structure of DSS-d6 Sodium Salt.

Physicochemical Data

All quantitative data for DSS-d6 are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉D₆NaO₃SSi | [6] |

| Molecular Weight | 224.36 g/mol | |

| Appearance | White to off-white or slightly yellow crystalline powder | [6] |

| Melting Point | 118-120 °C | [6] |

| Solubility | Water-soluble; Soluble in D₂O, DMSO-d₆; Slightly soluble in Chloroform, Methanol. | [2][6] |

| Hygroscopicity | Hygroscopic solid | [6] |

| Purity (Typical) | ≥97-98% | [5][7] |

Section 2: Stability and Degradation Profile

The stability of a quantitative standard is its most critical attribute. While DSS-d6 is considered robust, it is not immune to chemical degradation. Its stability is a function of its chemical structure, physical form (solid vs. solution), and environmental conditions.

Understanding the Chemical Moieties

The stability of DSS-d6 can be understood by examining its two primary functional regions: the sulfonate group and the trimethylsilyl (TMS) group.

-

Sulfonate Group (-SO₃⁻): This is the conjugate base of a strong sulfonic acid. As such, it is a very weak base and is generally stable, colorless, and non-oxidizing.[8] The sulfonate group is highly resistant to chemical modification under typical analytical conditions and is not considered a point of instability for the molecule.[9][10]

-

Trimethylsilyl Group (-(CH₂)₃-Si(CH₃)₃): This is the most chemically labile part of the molecule. The silicon-carbon bond is susceptible to hydrolysis (cleavage by water). Among silyl protecting groups, the TMS group is the smallest and offers the least steric protection to the silicon atom, making it the most sensitive to hydrolysis compared to bulkier silyl groups like TBDMS or TIPS.[11][12] This hydrolysis can occur under both acidic and basic conditions, though it is slowest near neutral pH.[13]

Recommended Storage and Handling

Conflicting storage recommendations exist across suppliers. This is not an oversight but is based on the physical form of the standard. The following decision workflow should be used.

dot digraph "DSS_d6_Storage_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

} Caption: Decision workflow for DSS-d6 storage.

Factors Affecting Stability

-

Moisture (Hygroscopicity): As a salt, solid DSS-d6 is hygroscopic and will readily absorb atmospheric moisture.[6] This can lead to clumping, inaccurate weighing for solution preparation, and can initiate hydrolytic degradation even in the solid state over long periods.

-

pH: The TMS group is most stable near neutral pH. The rate of hydrolysis increases under both strongly acidic (protonation-facilitated) and strongly basic (direct nucleophilic attack by OH⁻) conditions.[13][14] For qNMR in biological samples, buffering solutions to a stable pH (e.g., pH 7.4) is critical.

-

Temperature: While freezing a solution seems like an optimal storage strategy, repeated freeze-thaw cycles are detrimental to quantitative standards.[15] This process can cause localized concentration gradients and pH shifts as ice crystals form, potentially accelerating degradation at the ice-liquid interface. For aqueous solutions, consistent refrigeration is preferable to freezing.[16][17]

-

Analyte Interaction: DSS is known to interact with certain biological molecules and can self-associate at high concentrations.[18] In studies involving micelles or certain proteins, this can lead to changes in the diffusion and chemical shift of the DSS reference signal, which is a form of contextual instability.

Potential Degradation Pathway

The primary degradation pathway for DSS-d6 is the hydrolytic cleavage of the Carbon-Silicon bond. This would result in the formation of 3-(sodiosulfo)propane-1,1,2,2,3,3-d6 and trimethylsilanol, which would likely exist in equilibrium with hexamethyldisiloxane.

Reaction: (CH₃)₃Si(CD₂)₃SO₃⁻Na⁺ + H₂O → (CH₃)₃Si-OH + HO-(CD₂)₃SO₃⁻Na⁺

The loss of the parent DSS-d6 molecule would lead to a decrease in the intensity of the 0 ppm reference signal, causing a systematic overestimation of all other analytes in a qNMR experiment.

Section 3: Experimental Protocols for Stability Assessment

Trust in a standard should be established through verification. The following protocols provide a robust, self-validating system for assessing the long-term stability of DSS-d6. The primary method uses qNMR itself, while an orthogonal HPLC-MS method provides independent confirmation.

Protocol 1: Long-Term Stability by Quantitative NMR (qNMR)

Principle: The concentration of a DSS-d6 stock solution is measured at regular intervals against a highly stable, certified reference material (CRM) that is known to be non-volatile and chemically inert. Maleic acid is an excellent choice for this purpose. A decrease in the calculated DSS-d6 concentration over time indicates degradation.

Materials:

-

DSS-d6 standard to be tested

-

Certified Reference Material (CRM) Grade Maleic Acid (or other suitable stable solid standard)

-

Deuterium Oxide (D₂O), 99.9 atom % D

-

High-precision analytical balance

-

Class A volumetric flasks and pipettes

-

NMR spectrometer and tubes

Methodology:

-

Prepare a Master CRM Stock Solution:

-

Accurately weigh approximately 50 mg of CRM Maleic Acid. Record the weight to at least 4 decimal places.

-

Quantitatively transfer the maleic acid to a 10 mL Class A volumetric flask.

-

Dissolve and dilute to the mark with D₂O. Cap and invert 15-20 times to ensure homogeneity.

-

Calculate the precise molar concentration of the maleic acid solution. This is your stable reference.

-

-

Prepare the DSS-d6 Test Solution (Time Point 0):

-

Accurately weigh approximately 100 mg of DSS-d6.

-

Quantitatively transfer to a 10 mL Class A volumetric flask.

-

Dissolve and dilute to the mark with D₂O. Cap and invert 15-20 times.

-

Calculate the theoretical molar concentration. This is your test solution.

-

-

Prepare the qNMR Sample (Time Point 0):

-

Pipette exactly 500 µL of the DSS-d6 test solution into an NMR tube.

-

Pipette exactly 100 µL of the Master CRM Stock Solution (Maleic Acid) into the same NMR tube.

-

Vortex gently to mix.

-

-

Acquire qNMR Spectrum:

-

Acquire a quantitative ¹H NMR spectrum.

-

Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (both DSS-d6 methyl protons and maleic acid vinyl protons). A D1 of 30-60 seconds is recommended for high accuracy.[19]

-

Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) > 250 for the smallest integral.[19]

-

-

Process and Calculate:

-

Carefully integrate the DSS-d6 singlet at ~0 ppm (9 protons) and the maleic acid singlet at ~6.2-6.3 ppm (2 protons).

-

Calculate the concentration of DSS-d6 using the standard qNMR equation: Conc_DSS = (Integral_DSS / N_H_DSS) * (N_H_CRM / Integral_CRM) * Conc_CRM Where N_H is the number of protons for each signal.

-

-

Store and Repeat:

-

Store the DSS-d6 test solution under the desired condition (e.g., 4°C, protected from light).

-

At subsequent time points (e.g., 1 month, 3 months, 6 months, 1 year), prepare a new NMR sample using the stored DSS-d6 solution and a freshly pipetted aliquot of the master CRM solution.

-

Acquire and process the spectrum using identical parameters. A statistically significant decrease in the calculated Conc_DSS indicates degradation.

-

dot digraph "qNMR_Stability_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

} Caption: Experimental workflow for qNMR-based stability testing.

Protocol 2: Orthogonal Stability Assessment by HPLC-UV/MS

Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to separate DSS-d6 from any potential degradation products. A decrease in the peak area of the parent compound and the emergence of new peaks over time provide orthogonal evidence of degradation. Mass Spectrometry (MS) is used for peak identification.

Materials:

-

DSS-d6 test solution (from Protocol 1)

-

HPLC-grade water and acetonitrile

-

Formic acid or Ammonium formate (for mobile phase modification)

-

HPLC system with UV detector and coupled Mass Spectrometer

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Methodology:

-

Method Setup (Time Point 0):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18 Reverse-Phase

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 210 nm (for sulfonate group) and/or MS (Scan mode)

-

Injection Volume: 10 µL

-

Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to elute the compound. A suggested gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

Initial Analysis (Time Point 0):

-

Inject the DSS-d6 test solution.

-

Record the retention time and the peak area of the main DSS-d6 peak.

-

Record the mass spectrum to confirm the identity of the peak ([M-Na]⁻ should be observed in negative ion mode).

-

This initial chromatogram serves as the baseline.

-

-

Subsequent Analyses:

-

Data Evaluation:

-

Quantitative Degradation: Compare the peak area of the main DSS-d6 peak to its area at Time 0. A decrease indicates degradation.

-

Qualitative Degradation: Examine the chromatograms for the appearance of any new peaks that were not present at Time 0.

-

Peak Identification: Use the MS data to determine the mass of any new peaks, which can help identify potential degradation products (e.g., the desilylated molecule).

-

dot digraph "HPLC_Stability_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];

} Caption: Orthogonal stability testing workflow using HPLC-UV/MS.

Conclusion and Best Practices

DSS-d6 is a high-quality, reliable standard for aqueous qNMR, but its stability is not absolute. As a Senior Application Scientist, my recommendation is to treat all quantitative standards with rigorous care, assuming they are the weakest link in the metrological chain until proven otherwise.

Key Takeaways for Ensuring Data Integrity:

-

Store Correctly: Solid DSS-d6 must be protected from moisture. Store it refrigerated in a desiccator under inert gas. Aqueous solutions should be stored refrigerated (not frozen) and protected from light.

-

Mind the Chemistry: Be aware that the trimethylsilyl group is the most likely point of failure via hydrolysis. Maintain solution pH near neutral and avoid unnecessary temperature stresses.

-

Verify, Don't Assume: The long-term stability of a working stock solution should be periodically verified. Implementing a qNMR-based stability check against a certified solid standard like maleic acid is a field-proven method to ensure the integrity of your reference.

-

Use Orthogonal Methods: For critical applications, confirming stability with a secondary technique like HPLC provides the highest level of confidence and creates a self-validating system for your laboratory's standards.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently use DSS-d6, ensuring that the foundation of their quantitative analysis remains solid, stable, and accurate.

References

-

Bruker BioSpin Group. (2025). Ensuring Accuracy and Long-Term Stability in qNMR Methods with External Calibration. AZoM. [Link]

-

EURL-SRM. Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. European Union Reference Laboratory for Pesticides in Fruits and Vegetables. [Link]

-

Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

-

Lai, D., et al. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. [Link]

-

ChemBK. (2024). DSS-d6 - Physico-chemical Properties. [Link]

-

Wikipedia. (2023). Sulfonate. [Link]

-

Study.com. (2023). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]

-

Fluka. Silylation: Silylating Agents and Silylating Procedure. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

-

ResearchGate. (n.d.). HPLC analysis of D-DSS produced by engineered E. coli ALG1. [Link]

-

Wikipedia. (2023). DSS (NMR standard). [Link]

-

Mabbutt, B. C., et al. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. PubMed. [Link]

-

ACS Figshare. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. [Link]

-

Journal of Organic Chemistry. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

-

Chemistry LibreTexts. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis?. [Link]

-

ResearchGate. (2025). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO 4 •– ) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups | Request PDF. [Link]

-

LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

iGEM. (n.d.). HPLC Protocol. [Link]

-

chemeurope.com. (n.d.). DSS (NMR Standard). [Link]

-

ResearchGate. (2017). In quantitative NMR, does the DSS (NMR internal standard for aq. solutions) interfere with the NMR spectra for Sodium Dodecyl Sulfate?. [Link]

-

LibreTexts. (n.d.). Practical Aspects of Quantitative NMR Experiments. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt. [Link]

-

Taylor & Francis. (n.d.). DSS – Knowledge and References. [Link]

-

Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. [Link]

-

PubChem. (n.d.). Sodium 3-(trimethylsilyl)-1-propanesulfonate. [Link]

-

Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. BioProcess International. [Link]

-

PubMed. (2007). The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

-

Carl ROTH. (n.d.). 3-(Trimethylsilyl)-1-propane sulfonic acid sodium salt (DSS). [Link]

-

ResearchGate. (2025). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

Sources

- 1. Sodium 3-(trimethylsilyl)-1-propanesulfonate | C6H15NaO3SSi | CID 5167273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSS_(NMR_Standard) [chemeurope.com]

- 3. azom.com [azom.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. isotope.com [isotope.com]

- 6. chembk.com [chembk.com]

- 7. 3-(三甲基硅烷基)-1-丙磺酸 钠盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sulfonate - Wikipedia [en.wikipedia.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 14. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 15. sartorius.com [sartorius.com]

- 16. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asdlib.org [asdlib.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. static.igem.org [static.igem.org]

A Technical Guide to 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) for Advanced Analytical Applications

This guide provides an in-depth technical overview of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (CAS Number: 284664-85-3), a critical reagent for researchers, scientists, and professionals in drug development. Commonly known as DSS-d6, this deuterated standard is indispensable for achieving high precision and accuracy in quantitative analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling DSS-d6: Chemical Identity and the Significance of Deuteration

This compound is the deuterated isotopologue of DSS, where the six protons on the propane chain are replaced with deuterium atoms.[1] This seemingly subtle modification is, in fact, the cornerstone of its utility in modern analytical chemistry.

The non-deuterated form, DSS, is a water-soluble analog of Trimethylsilane (TMS), the traditional primary reference for ¹H NMR in organic solvents.[1][2] However, the proton signals from the propane chain of non-deuterated DSS create a multiplet in the ¹H NMR spectrum, which can interfere with the signals of the analyte, complicating quantification.[1] The strategic replacement of these protons with deuterium, which is essentially "invisible" in ¹H NMR spectroscopy, eliminates these interfering signals.[3] This results in a clean, sharp singlet from the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group at approximately 0 ppm, serving as an ideal reference and quantitation standard.[1][4]

The molecular structure is as follows:

(CH₃)₃Si(CD₂)₃SO₃Na

This simple yet elegant design provides a robust internal standard for aqueous samples, a domain where the volatile and water-insoluble TMS is unsuitable.[1]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of DSS-d6 is paramount for its effective application. The following table summarizes its key characteristics based on available technical data.

| Property | Value | Source(s) |

| CAS Number | 284664-85-3 | [1][5] |

| Molecular Formula | C₆H₉D₆NaO₃SSi | [1][5][6] |

| Molecular Weight | 224.36 g/mol | [1][6] |

| Appearance | White solid/powder | [4] |

| Melting Point | 118-120 °C | [6][7] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Solubility | Soluble in D₂O, DMSO-d₆, and CD₃OD (>5 mg/mL).[4] Slightly soluble in Chloroform and Methanol.[6] | [4][6] |

| Storage | Room temperature, hygroscopic. Store under inert atmosphere, away from light and moisture. | [6][8] |

The Core Application: High-Precision Quantitative NMR (qNMR)

The primary and most impactful application of DSS-d6 is as an internal standard for quantitative NMR (qNMR) spectroscopy.[8][9] qNMR is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by relating the integral of an NMR signal to the number of nuclei contributing to it.[10][11]

The Causality Behind Its Superiority

The choice of DSS-d6 as a qNMR internal standard is driven by several key factors that ensure the trustworthiness and self-validating nature of the experimental results:

-

Chemical Inertness: DSS-d6 is chemically stable and does not react with a wide range of analytes, ensuring that the standard itself does not introduce experimental artifacts.[3]

-

Signal Integrity: It produces a single, sharp singlet from nine equivalent protons, which simplifies integration and minimizes the chance of overlap with analyte signals.[1][4] The full deuteration of the propane chain is critical for eliminating signal interference that its non-deuterated counterpart would cause.[1]

-

Defined Chemical Shift: The trimethylsilyl group signal is consistently located at approximately 0 ppm, providing a reliable chemical shift reference.[1][4] While slight variations can occur depending on the solvent, temperature, and concentration, its position is well-established.[4]

-

Aqueous Compatibility: Its high solubility in water (D₂O) makes it the standard of choice for biological samples, metabolomics studies, and aqueous drug formulations, areas where TMS is unusable.[1]

-

Negligible pH and Temperature Sensitivity: The chemical shift of the DSS-d6 reference signal shows minimal sensitivity to changes in pH and temperature, a crucial feature for ensuring reproducibility across different experimental conditions.[12]

Role in Drug Development and Metabolomics

In the pharmaceutical industry, DSS-d6 is instrumental for the precise quantification of active pharmaceutical ingredients (APIs) during formulation and stability testing.[1] Accurate concentration measurements are critical for regulatory submissions, and DSS-d6 provides the high degree of precision required.[1]

Furthermore, in the field of metabolomics, DSS-d6 is used to quantify metabolites in complex biofluids like serum, plasma, and urine.[1] By providing a stable reference, it allows researchers to accurately compare metabolite concentrations across different samples, compensating for variations in sample preparation and instrument sensitivity.[1]

Experimental Protocol: Quantitative Analysis using DSS-d6

This section provides a detailed, step-by-step methodology for using DSS-d6 as an internal standard for determining the purity of an analyte via ¹H qNMR. This protocol is designed as a self-validating system, where the known purity and concentration of the standard validate the quantification of the unknown.

Materials and Equipment

-

This compound (DSS-d6) of known purity (Certified Reference Material is recommended)

-

Analyte of interest

-

High-purity deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Analytical balance (accurate to at least 0.01 mg)

-

Volumetric flasks

-

Pipettes

-

NMR spectrometer

-

NMR tubes

Step-by-Step Methodology

-

Preparation of DSS-d6 Stock Solution:

-

Accurately weigh a specific amount of DSS-d6 (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed DSS-d6 into a volumetric flask (e.g., 10 mL).

-

Dissolve the DSS-d6 in the chosen deuterated solvent (e.g., D₂O).

-

Fill the volumetric flask to the mark with the solvent, ensuring complete dissolution and homogeneity. This creates a stock solution of known concentration.

-

-

Preparation of the Analyte Sample:

-

Accurately weigh a specific amount of the analyte (e.g., 20 mg).

-

Record the exact mass.

-

-

Preparation of the qNMR Sample:

-

Dissolve the weighed analyte in a precise volume of the DSS-d6 stock solution (e.g., 0.6 mL) directly in a clean, dry vial.

-

Ensure the analyte is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer the final solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum. It is crucial to use parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for complete magnetization recovery.

-

The spectral width should be sufficient to cover all signals from both the analyte and DSS-d6.

-

-

Data Processing and Quantification:

-

Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Carefully integrate the well-resolved, non-overlapping signal of the analyte and the singlet from DSS-d6 at ~0 ppm.

-

Calculate the purity of the analyte using the following formula:[10]

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

-

P = Purity

-

I = Integral area of the signal

-

N = Number of protons giving rise to the signal (for DSS-d6, Nstd = 9)

-

M = Molar mass

-

m = mass weighed

-

std = Internal Standard (DSS-d6)

-

analyte = The compound being analyzed

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of a qNMR experiment using DSS-d6 and the key decision factors for selecting an appropriate internal standard.

Caption: Workflow for quantitative NMR (qNMR) using DSS-d6.

Caption: Decision tree for selecting an NMR internal standard.

Conclusion

This compound is more than just a reference compound; it is an enabling tool for achieving the highest standards of accuracy and reliability in quantitative analysis. Its thoughtful design, particularly the isotopic labeling, directly addresses the challenges of quantification in aqueous media. For scientists in drug discovery, development, and metabolomics, a comprehensive understanding and correct application of DSS-d6 are fundamental to producing robust, reproducible, and trustworthy data.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

-

ResolveMass. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024, April 9). DSS-d6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-(Trimethylsilyl)-1-propane-1,1,2,2,3,3-d6-sulfonic Acid Sodium Salt. Retrieved from [Link]

-

PubChem. (n.d.). Sodium 3-(trimethylsilyl)-1-propanesulfonate. Retrieved from [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt | ZEOTOPE [zeotope.com]

- 3. youtube.com [youtube.com]

- 4. bipm.org [bipm.org]

- 5. scbt.com [scbt.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. isotope.com [isotope.com]

- 9. 284664-85-3・DSS-d6 Reference Material[CRM]・044-31671・040-31673[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. emerypharma.com [emerypharma.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Molecular weight of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt

An In-depth Technical Guide to 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 Sodium Salt (DSS-d6)

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known as DSS-d6. It details the compound's core molecular and physical properties, with a primary focus on its molecular weight and chemical structure. The principal application of DSS-d6 as a superior internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in aqueous media is explored in depth. This guide explains the causal science behind its selection over other standards, addresses practical considerations such as its hygroscopic nature, and provides a detailed, field-proven protocol for its use. Furthermore, it discusses the limitations of DSS-d6, including potential interactions with biological macromolecules, to ensure robust and accurate experimental outcomes for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is a deuterated organosilicon compound specifically designed for high-precision analytical applications. Its chemical identity and physical characteristics are fundamental to its function.

The molecular weight of DSS-d6 is a calculated value based on its specific isotopic composition, which includes six deuterium atoms in place of hydrogen on the propanesulfonate backbone. This substitution is critical for its application in ¹H NMR, as it removes potentially interfering signals. The universally accepted average molecular weight is 224.36 g/mol [1][2][3][4].

The table below summarizes the essential chemical and physical data for DSS-d6.

| Property | Value | Source(s) |

| Molecular Weight | 224.36 g/mol | [1][2][3][4] |

| Exact Mass | 224.07854680 Da | [1] |

| Chemical Formula | C₆H₉D₆NaO₃SSi | [2] |

| Linear Formula | (CH₃)₃Si(CD₂)₃SO₃Na | [4] |

| CAS Number | 284664-85-3 | [1][2][3][4] |

| Synonyms | DSS-d6, 2,2-Dimethyl-2-silapentane-5-sulfonate-d6 sodium salt | [2][4][5][6] |

| Physical Form | Solid | [4] |

| Melting Point | 118-120 °C (lit.) | [1][4] |

| Isotopic Purity | Typically ≥98 atom % D | [4][5] |

| Solubility | Soluble in D₂O, DMSO-d6, CD₃OD (>5 mg/mL) | [7] |

| Key Characteristic | Hygroscopic | [1][7] |

The Role of DSS-d6 as a Premier NMR Internal Standard

In NMR spectroscopy, an internal standard is a compound added in a known concentration to a sample to serve as a reference point for both chemical shift (δ) and signal intensity. The choice of standard is paramount for achieving accurate and reproducible results, especially in quantitative NMR (qNMR).

Expertise in Action: Why Choose DSS-d6?

DSS-d6 is not merely an arbitrary reference; it is engineered to overcome the challenges encountered with other standards in aqueous-based biological and metabolomic studies.

-

Chemical Shift Reference : The nine magnetically equivalent protons of the trimethylsilyl group, (CH₃)₃Si-, produce a sharp, intense singlet at a chemical shift defined as 0.0 ppm[7]. This region of the spectrum is typically free from signals of endogenous metabolites, minimizing spectral overlap.

-

Aqueous Solubility : The sodium sulfonate group (-SO₃⁻Na⁺) confers high water solubility, making DSS-d6 ideal for NMR studies in D₂O, which is the solvent of choice for biological samples such as urine, plasma, and cell culture media[8].

-

pH Insensitivity : The sulfonic acid group is a strong acid, meaning it remains fully deprotonated over a wide physiological pH range. This ensures that the chemical shift of the reference TMS signal is stable and insensitive to pH variations in the sample, a significant advantage over carboxylic acid-based standards like sodium trimethylsilyl propionate (TSP), which exhibit pH-dependent chemical shifts[8].

-

The Criticality of Deuteration (d6) : The non-deuterated counterpart, DSS, exhibits proton signals from its propyl chain at approximately 0.63, 1.75, and 2.91 ppm[8]. These regions often contain important signals from analytes in metabolomics. By replacing these protons with deuterium, DSS-d6 provides a "clean" spectral window, preventing the standard from obscuring crucial data. This deliberate isotopic substitution is a prime example of designing a tool for a specific, high-stakes application.

The following diagram illustrates the logical workflow for selecting an appropriate NMR internal standard for aqueous samples.

Caption: Decision workflow for selecting an aqueous NMR internal standard.

A Validated Protocol for Quantitative NMR (qNMR) using DSS-d6

Trustworthiness in quantitative analysis stems from a robust and validated methodology. The following protocol outlines the steps for using DSS-d6 as an internal standard for the quantification of an analyte in an aqueous solution. This protocol is designed to be self-validating by accounting for the material's key properties.

Experimental Protocol

Objective: To determine the concentration of Analyte X in a D₂O solution using DSS-d6 as an internal standard.

Materials:

-

This compound (DSS-d6)

-

Analyte X

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Analytical balance (4 or 5 decimal places)

-

Volumetric flasks (Class A)

-

NMR spectrometer and tubes

Methodology:

-

Handling and Weighing (The Hygroscopicity Checkpoint):

-

Causality: DSS-d6 is hygroscopic, meaning it readily absorbs moisture from the atmosphere[7]. This can artificially inflate its mass, leading to a systematic underestimation of the analyte concentration.

-

Procedure: Before weighing, place the DSS-d6 vial in a desiccator for at least 2 hours. Weigh the required amount of DSS-d6 rapidly on an analytical balance in a low-humidity environment if possible. Record the mass precisely.

-

-

Preparation of DSS-d6 Stock Solution:

-

Quantitatively transfer the weighed DSS-d6 into a Class A volumetric flask.

-

Dissolve in D₂O and fill to the calibration mark. A typical stock concentration is 10 mM.

-

Calculate the exact concentration based on the precise mass and the molecular weight (224.36 g/mol ). This is your primary reference concentration.

-

-

Sample Preparation:

-

Accurately weigh a known amount of Analyte X and dissolve it in a known volume of D₂O.

-

In a clean vial, combine a precise volume of the Analyte X solution with a precise volume of the DSS-d6 stock solution. For example, mix 540 µL of the analyte solution with 60 µL of the 10 mM DSS-d6 stock solution to yield a final DSS-d6 concentration of 1 mM.

-

-

NMR Data Acquisition:

-

Transfer the final mixture to an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantification are a sufficiently long relaxation delay (D1, typically 5 times the longest T₁ of the protons of interest) and an adequate number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Quantification:

-

Apply appropriate Fourier transformation, phasing, and baseline correction to the spectrum.

-

Integrate the well-resolved singlet from DSS-d6 at 0.0 ppm.

-

Integrate a well-resolved, non-overlapping signal from Analyte X.

-

Calculate the concentration of Analyte X using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ

Where:

-

Cₓ = Concentration of Analyte X

-

Iₓ = Integral of the Analyte X signal

-

Nₓ = Number of protons giving rise to the Analyte X signal

-

Cₛ = Concentration of the DSS-d6 standard

-

Iₛ = Integral of the DSS-d6 signal

-

Nₛ = Number of protons for the DSS-d6 signal (which is 9)

-

Caption: Standard workflow for quantitative NMR (qNMR) using DSS-d6.

Limitations and Advanced Considerations

While DSS-d6 is a powerful tool, an expert scientist must also understand its limitations to avoid analytical pitfalls.

-

Interaction with Macromolecules: DSS can bind non-covalently to proteins and other cationic molecules that may be present in biological samples[9]. This interaction can cause a broadening of the DSS reference signal and/or a reduction in its apparent intensity. This can lead to a significant overestimation of metabolite concentrations[9].

-

Mitigation Strategy: For samples with high protein content (e.g., blood serum), an alternative standard like 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) may be preferable. The amine group in DSA is designed to prevent these problematic interactions[9].

-

Purity of the Standard: The accuracy of qNMR is directly dependent on the purity of the internal standard. It is crucial to use a high-purity, certified DSS-d6 standard and to confirm its integrity, as impurities can introduce artifact signals or affect the accuracy of the standard's concentration[7].

Conclusion

The deuterated sodium salt of 3-(Trimethylsilyl)-1-propanesulfonic acid (DSS-d6) is an indispensable internal standard in modern analytical science. Its molecular weight of 224.36 g/mol , combined with its purpose-driven design—high aqueous solubility, pH stability, and a clean ¹H NMR spectral window due to deuteration—makes it exceptionally suitable for quantitative analysis of biological and chemical samples. By understanding its properties, adhering to rigorous experimental protocols that account for factors like hygroscopicity, and being aware of its limitations, researchers can confidently leverage DSS-d6 to achieve accurate, reliable, and reproducible results in drug development, metabolomics, and beyond.

References

-

This compound , LookChem[Link]

-

qNMR Internal Standard Reference Data (ISRD) - DSS-d6 , Bureau International des Poids et Mesures (BIPM)[Link]

-

Sodium 3-(trimethylsilyl)-1-propanesulfonate , PubChem, National Center for Biotechnology Information[Link]

-

DSS – Knowledge and References , Taylor & Francis Online[Link]

-

DSS (NMR standard) , Wikipedia[Link]

-

Internal standards for aqueous NMR studies. | Download Scientific Diagram , ResearchGate[Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(三甲基甲硅烷基)-1-丙磺酸-d6 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(三甲基甲硅烷基)-1-丙磺酸-d6 钠盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. bipm.org [bipm.org]

- 8. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Guide to the Synthesis and Isotopic Purity of DSS-d6: An NMR Internal Standard

Introduction: The Need for a Superior, Inert NMR Standard

In the realm of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount. It must be chemically inert, soluble in the solvent of choice (typically aqueous media for metabolomics and biological samples), and possess a simple, sharp resonance that does not overlap with analyte signals. For decades, sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) has been a trusted standard. Its trimethylsilyl (TMS) protons provide a high-intensity singlet, defined as 0.0 ppm on the chemical shift scale, which is largely insensitive to pH and temperature variations—a notable advantage over its carboxylic acid counterpart, TSP.[1]

However, for high-resolution ¹H NMR, the proton signals from the propyl chain of DSS at approximately 0.63, 1.75, and 2.91 ppm can interfere with the quantification of other species in the sample.[1] To eliminate this interference, the deuterated analogue, sodium 4,4-dimethyl-4-silapentane-1-sulfonate-d6 (DSS-d6), was developed. By replacing the six protons on the propyl chain with deuterium, these signals are effectively removed from the ¹H spectrum, leaving only the clean, reliable TMS reference signal. This guide provides an in-depth look into the synthesis of DSS-d6 and the critical methods for verifying its isotopic purity, ensuring the highest fidelity in NMR analysis.

Part 1: Synthetic Strategies for DSS-d6

While the precise, proprietary methods of commercial suppliers may vary, a chemically sound and efficient synthesis of DSS-d6 can be designed based on established organosilicon and sulfonation chemistry. The primary challenge lies in the regioselective introduction of six deuterium atoms onto the propyl backbone. A plausible and robust strategy involves building the molecule from a deuterated C3 precursor.

Proposed Retrosynthetic Pathway

The most logical disconnection for DSS-d6, (CH₃)₃Si(CD₂)₃SO₃Na, is at the C-S and Si-C bonds. This suggests a synthesis starting from a fully deuterated 3-carbon electrophile, which is then sequentially functionalized with the trimethylsilyl group and the sulfonate group.

Experimental Protocol: A Plausible Synthesis

This protocol describes a multi-step synthesis that ensures the precise placement of deuterium atoms.

Step 1: Synthesis of 1-bromo-3-(trimethylsilyl)propane-d6

The first key step is the formation of the silicon-carbon bond. This can be achieved by reacting a deuterated dihaloalkane with a suitable organosilyl nucleophile.

-

Prepare Grignard Reagent: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1,3-dibromopropane-1,1,2,2,3,3-d6 in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Gentle heating may be required. The formation of the Grignard reagent, BrMg(CD₂)₃Br, is the critical step.

-

Silylation: Cool the Grignard solution to 0 °C. Slowly add a solution of trimethylsilyl chloride ((CH₃)₃SiCl) in anhydrous diethyl ether. The silyl group will selectively displace one of the bromo-magnesium groups.

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure. The resulting crude 1-bromo-3-(trimethylsilyl)propane-d6 is then purified by vacuum distillation.

Step 2: Sulfonation to Yield DSS-d6

The final step involves the nucleophilic displacement of the remaining bromine atom with a sulfite salt to form the sulfonate.

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-bromo-3-(trimethylsilyl)propane-d6 in a mixture of ethanol and water.

-

Nucleophilic Substitution: Add an excess of sodium sulfite (Na₂SO₃) to the solution. The mixture is then heated to reflux for several hours to drive the reaction to completion.

-

Isolation and Purification: After cooling, the reaction mixture is filtered to remove any unreacted sodium sulfite. The solvent is evaporated under reduced pressure. The resulting solid is recrystallized from an ethanol/water mixture to yield pure sodium 4,4-dimethyl-4-silapentane-1-sulfonate-d6 as a white, crystalline solid.[2]

Senior Application Scientist's Note: The starting material, 1,3-dibromopropane-d6, is a key component and its isotopic purity will directly impact the final product. It is crucial to source this precursor from a reliable supplier with a certificate of analysis confirming its high isotopic enrichment. Furthermore, DSS-d6 is known to be hygroscopic.[3] All handling and storage of the final product should be performed under inert, dry conditions to prevent water absorption, which can complicate accurate weighing for qNMR standard preparation.

Synthetic Workflow Visualization

Caption: Proposed two-step synthesis of DSS-d6 from a deuterated precursor.

Part 2: Verification of Isotopic Purity

The utility of DSS-d6 is entirely dependent on its isotopic purity.[4] High enrichment ensures that residual proton signals are negligible, providing a clean baseline for accurate integration of analyte signals. The two primary techniques for this verification are Mass Spectrometry and NMR Spectroscopy.

Quantitative Data Summary

The following table summarizes the key physicochemical and purity specifications for high-quality DSS-d6 suitable for qNMR.

| Property | Value | Source |

| Chemical Formula | C₆H₉D₆NaO₃SSi | [2][5] |

| Molar Mass | ~224.36 g/mol | [2] |

| CAS Number | 284664-85-3 | [5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 118-120 °C | |

| Isotopic Purity | ≥98 atom % D | [6] |

| Chemical Purity | ≥98% | [5] |

Method 1: Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio of the molecule, making it an ideal tool for confirming the degree of deuteration.

-

Causality: The incorporation of six deuterium atoms in place of six protium atoms results in a mass increase of approximately 6 Daltons. By comparing the mass spectrum of the DSS-d6 sample to that of an unlabeled DSS standard, one can confirm the mass shift.

-

Self-Validation: The analysis involves observing the isotopic cluster for the molecular ion. A high-purity DSS-d6 sample will show a base peak at M+6, with very low intensity peaks at M+5, M+4, etc., which correspond to incompletely deuterated species. The relative intensities of these peaks can be used to calculate the overall isotopic enrichment.[4]

Method 2: Proton NMR Spectroscopy (¹H NMR)

While MS confirms the mass, ¹H NMR provides the most direct and functionally relevant assessment of isotopic purity for its intended application.

-

Causality: The goal of using DSS-d6 is to eliminate signals from the propyl chain in the ¹H spectrum. Therefore, the most sensitive test is to acquire a high-resolution ¹H NMR spectrum and look for any residual signals corresponding to the -CH₂- groups.

-

Self-Validation: The spectrum is internally validated by the presence of the strong singlet from the nine equivalent protons of the trimethylsilyl group at 0.0 ppm. The isotopic purity can be calculated by integrating any residual proton signals from the propyl chain and comparing their area to the area of the TMS signal. For a sample with 98 atom % D, these residual signals should be exceedingly small.

Protocol: Isotopic Purity Analysis by ¹H NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the DSS-d6 sample in 0.6 mL of high-purity deuterium oxide (D₂O).[4] Ensure the D₂O is from a fresh ampule to minimize the residual water signal.

-

NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).[3] A large number of scans (e.g., 128 or more) should be acquired to achieve a very high signal-to-noise ratio, which is necessary to detect minuscule residual proton signals.

-

Data Processing: Process the spectrum with standard Fourier transform, phase correction, and baseline correction.

-

Analysis:

-

Set the chemical shift of the trimethylsilyl peak to 0.0 ppm.

-

Carefully examine the regions where the propyl protons of unlabeled DSS would appear (~0.63, 1.75, and 2.91 ppm).

-

Integrate the TMS peak and any detectable residual peaks in the propyl region.

-

Calculate the percentage of residual protons to determine the isotopic purity.

-

Analytical Workflow Visualization

Caption: Dual-method workflow for the comprehensive validation of DSS-d6 isotopic purity.

Conclusion

The synthesis and quality control of DSS-d6 are non-trivial processes that are fundamental to its role as a high-fidelity internal standard for NMR. A robust synthetic pathway built from deuterated precursors is essential for achieving high levels of isotopic incorporation. Rigorous analytical verification, employing both mass spectrometry and, most critically, high-sensitivity ¹H NMR, provides the ultimate assurance of isotopic purity. For researchers, scientists, and drug development professionals, utilizing DSS-d6 with confirmed high isotopic purity is a critical step in generating accurate, reproducible, and reliable quantitative data in their NMR-based studies.

References

-

ChemBK. (2024). DSS-d6. Retrieved from [Link]

-

BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

-

The Metabolomics Innovation Centre. (2018). Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). Retrieved from [Link]

-

Eurisotop. (n.d.). (dss) sodium 2,2-dimethyl- 2-silapentane-5-sulfonate (d6, 98%). Retrieved from [Link]

-

Zhang, Y. et al. (n.d.). Efficient synthesis of deuterium-labelled Danshensu for quantitative bioanalysis. Retrieved from [Link]

-

Deutero. (n.d.). Sodium 2,2-Dimethyl-2- Silapentane-5- Sulfonate. Retrieved from [Link]

-

Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of Sodium 2,2-Dimethyl-2-silapentane-5-sulfonate, a Useful Internal Reference for N.S.R. Spectroscopy in Aqueous and Ionic Solutions. Retrieved from [Link]

-

Nowick, J. S., et al. (2003). DSA: A new internal standard for NMR studies in aqueous solution. Organic Letters, 5(19), 3511–3513. Retrieved from [Link]

Sources

Solubility of 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt in different solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Standard of Quantitative NMR

In the precise world of nuclear magnetic resonance (NMR) spectroscopy, particularly in quantitative NMR (qNMR), the accuracy of metabolite quantification and chemical analysis hinges on the reliability of the internal standard. 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6), a deuterated analog of DSS, has emerged as a crucial reference compound. Its defining characteristic is a sharp singlet from the nine equivalent protons of the trimethylsilyl group, which is set to 0 ppm and is relatively insensitive to pH changes, providing a stable landmark in the often-crowded landscape of an NMR spectrum. This guide provides an in-depth exploration of a critical, yet often overlooked, property of DSS-d6: its solubility across a range of common laboratory solvents. Understanding the solubility of DSS-d6 is paramount for preparing accurate stock solutions, ensuring sample homogeneity, and ultimately, for the acquisition of high-quality, reproducible qNMR data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DSS-d6 provides a framework for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₆H₉D₆NaO₃SSi | |

| Molecular Weight | 224.36 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 118-120 °C | |

| Key Structural Features | Ionic sulfonate group (hydrophilic), nonpolar trimethylsilyl and deuterated propyl groups (hydrophobic) |

The amphiphilic nature of DSS-d6, possessing both a highly polar, ionic sulfonate head group and a nonpolar hydrocarbon tail, is the primary determinant of its solubility characteristics. This dual character dictates its interaction with solvents of varying polarities.

Solubility Profile of DSS-d6

The solubility of DSS-d6 is a critical parameter for its effective use as an internal standard. The following table summarizes the available quantitative and qualitative solubility data for DSS-d6 in a variety of common laboratory solvents.

| Solvent | Solvent Type | Solubility | Reference(s) |

| Deuterium Oxide (D₂O) | Polar Protic | > 5 mg/mL | |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | Polar Aprotic | > 5 mg/mL | |

| Methanol-d4 (CD₃OD) | Polar Protic | > 5 mg/mL | |

| Acetone-d6 | Polar Aprotic | Sufficiently soluble for qNMR applications | |

| Acetonitrile-d3 | Polar Aprotic | Sufficiently soluble for qNMR applications | |

| Chloroform-d (CDCl₃) | Nonpolar | Insoluble | |

| Other Nonpolar Solvents (e.g., Hexanes, Diethyl Ether) | Nonpolar | Insoluble (predicted) | |

| Ethanol | Polar Protic | Soluble (predicted) |

Expert Insights on Solubility:

The strong solubility of DSS-d6 in polar solvents like D₂O, DMSO-d6, and methanol-d4 is a direct consequence of the powerful ion-dipole interactions between the sodium sulfonate group and the polar solvent molecules. The phrase "sufficiently soluble for qNMR applications" for acetone-d6 and acetonitrile-d3 suggests that while high concentrations may not be achievable, the solubility is adequate to produce a clear and quantifiable NMR signal.

The stark insolubility in chloroform-d and other nonpolar solvents is due to the inability of these solvents to effectively solvate the ionic sulfonate group. The nonpolar trimethylsilyl and propyl chain of DSS-d6 is not sufficient to overcome the high lattice energy of the salt in the absence of strong ion-dipole interactions.

Experimental Protocols for Solubility Determination

For novel solvent systems or specific experimental conditions, it may be necessary to determine the solubility of DSS-d6 empirically. The two primary methods for solubility measurement are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pressure. The shake-flask method is the most reliable technique for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with the solvent for a prolonged period, ensuring that the solvent is saturated. The concentration of the dissolved compound is then measured in the supernatant.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of DSS-d6 to a series of vials containing the test solvents. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of DSS-d6 in the supernatant using a suitable analytical technique, such as ¹H-NMR (by comparing the integral of the DSS-d6 peak to a known concentration of a non-volatile standard), UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or gravimetric analysis after solvent evaporation.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often measured in early-stage drug discovery and is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. While less representative of true equilibrium, it is a rapid method to assess solubility.

Principle: A concentrated stock solution of the compound in a highly solubilizing solvent (like DMSO) is added to the test solvent. The formation of a precipitate is monitored over time.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of DSS-d6 in anhydrous DMSO (e.g., 100 mg/mL).

-

Assay Plate Preparation: In a multi-well plate, add the desired test solvent to each well.

-

Compound Addition: Add a small, precise volume of the DSS-d6 stock solution to each well, initiating the dissolution/precipitation process.

-

Incubation and Detection: Incubate the plate at a constant temperature with shaking. Monitor for the formation of a precipitate at various time points using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Foundation for Accurate Quantification

A thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity for any researcher leveraging qNMR for their work. This guide has provided a comprehensive overview of the solubility of DSS-d6 in common laboratory solvents, grounded in its physicochemical properties. By presenting both established solubility data and robust experimental protocols for its determination, we empower researchers to prepare accurate standards, avoid common pitfalls of sample preparation, and ultimately, generate high-fidelity qNMR data. The careful consideration of solubility is a foundational step in ensuring the integrity and reproducibility of quantitative NMR studies.

References

-

BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]

- Carl ROTH.

Hygroscopic nature of DSS-d6 and storage conditions

An In-depth Technical Guide on the Hygroscopic Nature of DSS-d6 and Its Storage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6) is a cornerstone internal standard for aqueous-based Nuclear Magnetic Resonance (NMR) spectroscopy, prized for the chemical shift stability of its trimethylsilyl reference signal. However, its pronounced hygroscopic nature—the tendency to attract and absorb atmospheric moisture—presents a critical challenge to experimental accuracy, particularly in quantitative NMR (qNMR) applications. Uncontrolled water absorption silently compromises the gravimetric integrity of the standard, leading to significant systematic errors in concentration determination and, consequently, in the quantification of analytes. This guide provides an in-depth analysis of the chemical basis for the hygroscopicity of DSS-d6, delineates the cascading effects of moisture contamination on NMR data quality, and establishes rigorous, field-proven protocols for its proper storage, handling, and solution preparation to ensure the validity and reproducibility of experimental results.

The Physicochemical Basis of DSS-d6 Hygroscopicity

DSS-d6, with the chemical formula (CH₃)₃Si(CD₂)₃SO₃Na, is an organosilicon compound structured as a sodium salt of a deuterated sulfonic acid.[1] Its utility in NMR stems from the nine magnetically equivalent protons of the trimethylsilyl group, which produce a sharp singlet at 0.0 ppm, a region typically devoid of signals from most organic molecules.[2][3]

The hygroscopic behavior of DSS-d6 is not a trivial characteristic but a direct consequence of its molecular structure. The molecule possesses two distinct moieties: a nonpolar, hydrophobic trimethylsilyl head and a highly polar, hydrophilic sodium sulfonate tail. It is the ionic sulfonate group (-SO₃⁻Na⁺) that is the primary driver of water absorption. This group readily forms strong hydrogen bonds with ambient water molecules, drawing them from the atmosphere and incorporating them into the solid crystalline lattice. This inherent property means that solid DSS-d6 must be considered a hygroscopic material, a fact that has profound implications for its use as a primary quantitative standard.[2][4]

| Property | Value | Source(s) |

| Chemical Name | Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 | [1] |

| Synonyms | 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt | |

| Molecular Formula | C₆H₉D₆NaO₃SSi | [1][5] |

| Molar Mass | ~224.36 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [4][7] |

| Key Characteristic | Hygroscopic | [2][4] |

| Solubility | Soluble in D₂O, DMSO-d6, CD₃OD. Insoluble in CDCl₃. | [2][4] |

The Critical Impact of Moisture on NMR Data Integrity

The absorption of atmospheric water by solid DSS-d6 is a primary source of systematic error in NMR spectroscopy, especially in the exacting field of qNMR. The consequences are direct and significant.

Compromised Mass Accuracy and Quantitative Error

Quantitative NMR relies on the precise determination of the molar ratio between an analyte and an internal standard of known, high purity.[8][9] The fundamental assumption is that the weighed mass of the standard corresponds directly to its molar quantity. When hygroscopic DSS-d6 absorbs water, its measured mass becomes a composite of the DSS-d6 and an unknown quantity of water.

This leads to a critical miscalculation:

-

Inflated Mass: The mass measured on the analytical balance is higher than the actual mass of the DSS-d6.

-

Overestimated Moles: The calculated number of moles of the standard (mass/molar mass) is artificially inflated.

-

Underestimated Analyte Quantity: As the analyte's signal is integrated relative to the standard's signal, an inflated reference quantity will invariably lead to an underestimation of the analyte's true concentration or purity.

Spectral Quality and Shimming

While the primary issue is quantitative, moisture can also affect spectral quality. Introducing excess H₂O into a D₂O sample can broaden the residual water signal, making effective water suppression more challenging and potentially interfering with shimming, the process of optimizing the magnetic field homogeneity.[10] A poorly shimmed magnet results in broadened spectral lines, reducing resolution and sensitivity.

Authoritative Protocols for Storage and Handling

To mitigate the risks associated with its hygroscopic nature, DSS-d6 must be stored and handled with meticulous care. The following protocols are synthesized from manufacturer recommendations and established laboratory best practices.

Storage of Solid DSS-d6

The primary objective is to maintain a moisture-free environment.

| Parameter | Recommendation | Rationale | Source(s) |

| Container | Tightly sealed original manufacturer's vial. | Prevents exposure to ambient atmosphere. | [11][12] |

| Atmosphere | In a desiccator with an active desiccant (e.g., silica gel). | Actively removes moisture from the local environment. | [4][9][13] |

| For highest purity, store under an inert atmosphere (Argon/Nitrogen). | Displaces moist air entirely. | [4][14] | |

| Temperature | Refrigerator (2-10°C). | Reduces the rate of any potential chemical degradation. | [4][5] |

Experimental Protocol: Handling and Weighing Solid DSS-d6

This workflow is critical to prevent moisture uptake during the most vulnerable stage of sample preparation.

Methodology:

-

Temperature Equilibration: Remove the sealed DSS-d6 container from the refrigerator or freezer. Place it inside a desiccator at room temperature and allow it to equilibrate for at least 60 minutes.

-

Causality: Opening a cold vial immediately causes atmospheric water to condense on the cold solid, compromising its integrity. Equilibration prevents this thermal shock.

-

-

Environment Preparation: If available, perform all subsequent steps in a glove box or glove bag with a dry, inert atmosphere. If not, minimize air exposure by working efficiently.

-

Glassware Preparation: Use spatulas and weighing boats that have been oven-dried (e.g., >2 hours at 150°C) and cooled in a desiccator.[15]

-

Weighing: Open the vial, quickly weigh the desired amount of DSS-d6 into the prepared weighing vessel, and immediately and tightly reseal the stock vial.

-

Post-Weighing: Promptly return the stock vial of DSS-d6 to its proper storage conditions (refrigerator, inside a desiccator). Do not leave it on the bench.

Preparation and Storage of DSS-d6 Stock Solutions

Preparing a calibrated stock solution is a highly recommended practice. It circumvents the need to repeatedly weigh small, hygroscopic quantities of the solid, thereby reducing cumulative error.

Methodology: Preparation of a 5 mM DSS-d6 Stock Solution in D₂O

-

Pre-Calculation: Determine the mass of DSS-d6 required. For 10 mL of a 5 mM solution (Molar Mass ≈ 224.36 g/mol ):

-

Mass = 5 mmol/L * 0.010 L * 224.36 g/mol = 0.01122 g (11.22 mg)

-

-

Weighing: Following the protocol in Section 3.2, accurately weigh approximately 11.22 mg of DSS-d6. Record the exact mass to four decimal places (e.g., 0.0112 g).

-

Dissolution: Transfer the weighed solid to a clean, dry 10 mL Class A volumetric flask. Add approximately 7 mL of high-purity D₂O, cap, and vortex until the solid is fully dissolved.[16]

-

Volume Adjustment: Carefully add D₂O until the bottom of the meniscus aligns with the calibration mark on the flask.

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

-

Concentration Calculation: Calculate the precise concentration based on the actual mass weighed.

-

Storage: Transfer the solution to a clean, dry vial with a PTFE-lined cap. Label clearly with the compound name, exact concentration, solvent, preparation date, and your initials. Store at room temperature away from light and moisture.[11][17][18]

Conclusion

The hygroscopic nature of DSS-d6 is an intrinsic chemical property that cannot be ignored. For researchers, particularly those engaged in quantitative analysis, acknowledging and actively managing this characteristic is paramount for data integrity. The absorption of atmospheric water introduces a significant and systematic negative bias in qNMR measurements by corrupting the initial mass measurement of the standard. By implementing the rigorous storage and handling protocols detailed in this guide—including mandatory desiccation, temperature equilibration before use, and the preparation of calibrated stock solutions—scientists can effectively mitigate this source of error. Adherence to these self-validating procedures ensures that DSS-d6 remains a reliable and accurate internal standard, safeguarding the precision and trustworthiness of NMR-based research in drug development and beyond.

References

-

ChemBK. (2024). DSS-d6. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

-

Scribd. (n.d.). Preparing Internal Standard Solution Containing 5mM DSS-d6 (IS2). Retrieved from [Link]

- Unknown Source. (n.d.).

-

ResearchGate. (2016). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

BIPM. (2019). qNMR Internal Standard Reference Data (ISRD) - DSS-d6. Retrieved from [Link]

-

ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). DSS (NMR standard). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

-

Reddit. (2016). How to keep water out of NMR samples?. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Taylor & Francis. (n.d.). DSS – Knowledge and References. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the chemical shift internal standard molecules.... Retrieved from [Link]

-

chemeurope.com. (n.d.). DSS (NMR Standard). Retrieved from [Link]

-

ResearchGate. (2018). Concentration-dependent changes to diffusion and chemical shift of internal standard molecules in aqueous and micellar solutions. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. bipm.org [bipm.org]

- 3. DSS_(NMR_Standard) [chemeurope.com]

- 4. chembk.com [chembk.com]

- 5. 284664-85-3・DSS-d6 Reference Material[CRM]・044-31671・040-31673[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Dss-d6 | Sigma-Aldrich [sigmaaldrich.com]

- 7. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. nmrprobe.org [nmrprobe.org]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. How To [chem.rochester.edu]

- 14. 284664-85-3・DSS-d6 Reference Material[CRM]・044-31671・040-31673[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scribd.com [scribd.com]

- 17. isotope.com [isotope.com]

- 18. isotope.com [isotope.com]

A Comprehensive Technical Guide to 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt and its Synonyms: An Essential Tool in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Crucial Analytical Standard

In the precise and exacting world of pharmaceutical research and development, the accuracy of analytical measurements is paramount. This guide provides an in-depth exploration of 3-(trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt, a deuterated chemical compound indispensable for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into its nomenclature, synthesis, quality control, and, most importantly, its critical applications in drug discovery and development. This document serves as a technical resource for scientists seeking to leverage this vital tool to ensure the integrity and reliability of their analytical data.

Part 1: Nomenclature and Identification: A Multiplicity of Synonyms

This compound is known in the scientific community by several synonymous names. Understanding these alternatives is crucial for comprehensive literature searches and clear communication in a research environment.

The most commonly encountered synonyms include:

-

2,2-Dimethyl-2-silapentane-5-sulfonate-d6 sodium salt

-

Deuterated 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt

-

Sodium 3-(trimethylsilyl)-1-propanesulfonate-d6

-

Sodium 2-(trimethylsilyl)-1-propanesulfonate-d6

-

Sodium 1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate [1]

These names all refer to the same molecule, a deuterated analog of 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS). The "-d6" designation indicates that the six hydrogen atoms on the propane chain have been replaced with deuterium.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 284664-85-3[1][2] |

| Molecular Formula | C₆H₉D₆NaO₃SSi[2] |

| Molecular Weight | Approximately 224.36 g/mol [2] |

| InChI Key | HWEXKRHYVOGVDA-CHBZFOKHSA-M[1] |

Part 2: Synthesis and Quality Control: Ensuring a Reliable Standard

The utility of this compound as a quantitative standard is directly dependent on its purity and isotopic enrichment. While specific, detailed synthesis protocols are often proprietary, the general approach involves the introduction of deuterium into the propyl chain of the non-deuterated precursor, followed by sulfonation and salt formation.

General Synthesis Pathway

A plausible synthetic route, based on general principles of organosilicon and isotopic labeling chemistry, is outlined below. This diagram illustrates the key transformations involved.

Caption: Experimental workflow for quantitative NMR using DSS-d6.

Applications in Preclinical Research and Drug Stability

The precision afforded by qNMR with DSS-d6 is invaluable in various stages of drug development:

-

Purity Assessment of Active Pharmaceutical Ingredients (APIs): qNMR is a primary analytical method for determining the absolute purity of APIs without the need for a specific reference standard of the analyte itself.

-

Drug Stability Studies: By using DSS-d6 as an internal standard, the degradation of a drug substance can be accurately monitored over time under various stress conditions (e.g., temperature, humidity, light). The appearance of degradation products and the decrease in the parent drug concentration can be quantified simultaneously.

-

Formulation Analysis: The concentration of the active ingredient in a final drug product can be precisely determined using qNMR with DSS-d6, ensuring dose accuracy.

-